molecular formula C22H27ClN4O4 B2613241 N1-(5-chloro-2-methoxyphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049570-76-4

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2613241
M. Wt: 446.93
InChI Key: KMSUDAQFGOCSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a piperazine ring. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods. One such method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring with two nitrogen atoms at opposite positions. It also contains methoxyphenyl groups, which are aromatic rings with a methoxy group (-O-CH3) attached .

Scientific Research Applications

Serotonin Receptor Antagonism

Compounds structurally similar to "N1-(5-chloro-2-methoxyphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide" have been extensively studied for their interactions with serotonin receptors. For instance, the compound WAY-100635 has been identified as a potent and selective antagonist of the 5-HT1A receptor, suggesting that similar compounds may also have applications in studying serotonin-mediated processes in the nervous system and could be of interest in the development of treatments for psychiatric disorders (Craven et al., 1994).

Antimicrobial Activity

Derivatives of 1,2,4-triazole, which may share some structural characteristics with the compound , have been synthesized and shown to possess antimicrobial activities against various microorganisms. This suggests potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).

Radioligand Development for PET Imaging

The use of WAY-100635 as a radioligand for positron emission tomography (PET) to study 5-HT1A receptors in vivo indicates that structurally related compounds could also be developed as imaging agents for neurological research and diagnosis (Hume et al., 1994).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the known biological activity of piperazine derivatives, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O4/c1-30-18-6-4-17(5-7-18)27-13-11-26(12-14-27)10-9-24-21(28)22(29)25-19-15-16(23)3-8-20(19)31-2/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSUDAQFGOCSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

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